Methyl 2-acetyl-6-phenylhexa-3,5-dienoate
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Overview
Description
Methyl 2-acetyl-6-phenylhexa-3,5-dienoate is an organic compound that belongs to the class of enoate esters. It is the methyl ester of (2E,3Z,5E)-2-(methoxymethylene)-3-methyl-6-phenylhexa-3,5-dienoic acid . This compound is known for its unique structure, which includes a conjugated diene system and a phenyl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-acetyl-6-phenylhexa-3,5-dienoate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Another method involves the Fischer indole synthesis, where methanesulfonic acid (MsOH) is used under reflux in methanol (MeOH) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. The Suzuki–Miyaura coupling reaction is particularly favored in industrial settings due to its efficiency and the availability of reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetyl-6-phenylhexa-3,5-dienoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the ester or phenyl group positions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 2-acetyl-6-phenylhexa-3,5-dienoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of methyl 2-acetyl-6-phenylhexa-3,5-dienoate involves its interaction with specific molecular targets and pathways. The conjugated diene system allows it to participate in various chemical reactions, including cycloaddition and polymerization. Its phenyl group can engage in π-π interactions, influencing its reactivity and binding properties .
Comparison with Similar Compounds
Methyl 2-acetyl-6-phenylhexa-3,5-dienoate can be compared with other similar compounds such as:
Methyl 2-acetyl-6-phenylhexa-3,5-dien-2-one: Similar structure but with a different functional group at the 2-position.
Methyl 2-acetyl-6-phenylhexa-3,5-dien-3-ol: Contains a hydroxyl group instead of an ester group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and reactivity.
Properties
CAS No. |
62565-04-2 |
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Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
methyl 2-acetyl-6-phenylhexa-3,5-dienoate |
InChI |
InChI=1S/C15H16O3/c1-12(16)14(15(17)18-2)11-7-6-10-13-8-4-3-5-9-13/h3-11,14H,1-2H3 |
InChI Key |
UHNRJFLDUDSKCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C=CC=CC1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
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